Leukotriene D4 (LTD4) is a lipid mediator derived from arachidonic acid, classified within the cysteinyl leukotrienes family, which also includes leukotriene C4 and leukotriene E4. This compound plays a significant role in the inflammatory response, particularly in conditions such as asthma and allergic reactions. LTD4 induces smooth muscle contraction, leading to bronchoconstriction and vasoconstriction, and increases vascular permeability, which contributes to its role in inflammation and allergy responses .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under mild conditions to maintain the integrity of the molecule .
LTD4 is recognized for its potent biological activity, particularly as a bronchoconstrictor. Studies have shown that inhaled LTD4 causes rapid bronchoconstriction in humans, with effects that peak within 2 to 3 minutes and can last for up to 30 minutes. Asthmatic individuals exhibit significantly higher sensitivity to LTD4 compared to normal subjects, making it a critical factor in asthma pathophysiology . The compound binds primarily to cysteinyl leukotriene receptors CysLT1 and CysLT2, triggering intracellular signaling pathways that lead to inflammation and immune responses .
The synthesis of LTD4 primarily involves enzymatic conversion from arachidonic acid through the 5-lipoxygenase pathway. Key steps include:
Industrial production often employs biotechnological methods, including recombinant DNA technology to produce necessary enzymes in large quantities, followed by controlled conversion processes .
LTD4 has diverse applications across various fields:
Studies on LTD4 interactions focus on its binding affinity to cysteinyl leukotriene receptors. This binding activates several intracellular pathways, including phospholipase C and protein kinase C pathways, which are crucial for mediating its biological effects such as smooth muscle contraction and immune cell recruitment . Research also explores how variations in receptor expression influence individual responses to LTD4, particularly in asthmatic patients.
Several compounds share structural similarities or biological functions with LTD4. Here are some notable examples:
| Compound | Description | Unique Features |
|---|---|---|
| Leukotriene C4 | Precursor to LTD4; involved in similar inflammatory processes | Directly converted into LTD4 |
| Leukotriene E4 | Metabolite of LTD4; plays roles in asthma | Less potent than LTD4 but involved in similar pathways |
| Leukotriene B4 | Another product of LTA4; primarily involved in immune response | More potent chemotactic agent than LTD4 |
| Arachidonic Acid | Precursor fatty acid for all leukotrienes | Essential fatty acid that initiates leukotriene synthesis |
LTD4 is unique due to its specific receptor interactions and pronounced effects on bronchoconstriction compared to other leukotrienes, making it a critical target for therapeutic interventions in respiratory diseases .
Leukotriene D4 (C25H40N2O6S) is a lipid-derived mediator with a molecular weight of 496.7 g/mol. Its structure comprises a 20-carbon polyunsaturated fatty acid backbone featuring:
The stereochemistry of LTD4 is critical for its bioactivity. The trans orientation of the triene system and the cis configuration at the 14-position ensure proper interaction with cysteinyl leukotriene receptors (CysLT1R and CysLT2R). Structural analogs such as 11-trans-LTD4 (PubChem CID: 5283135) demonstrate reduced potency due to altered double-bond geometry.
Table 1: Key Structural Properties of LTD4
| Property | Value/Description |
|---|---|
| Molecular Formula | C25H40N2O6S |
| Molecular Weight | 496.7 g/mol |
| IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
| Key Functional Groups | Hydroxyl, cysteinylglycine, triene |
The identification of LTD4 originated from research on slow-reacting substance of anaphylaxis (SRS-A). In 1979, Bengt Samuelsson’s team at the Karolinska Institute elucidated the structure of SRS-A as a mixture of LTC4, LTD4, and LTE4. Key milestones include:
The development of antagonists like LTD4 antagonist 1 (Ki: 0.57 nM) and LY290154 provided tools to dissect its pharmacological roles.
LTD4 binds preferentially to CysLT1R, a G-protein-coupled receptor (GPCR) linked to:
Table 2: Receptor Affinities of Cysteinyl Leukotrienes
| Ligand | CysLT1R Affinity (Ki) | CysLT2R Affinity (Ki) |
|---|---|---|
| LTD4 | 1–10 nM | 10–100 nM |
| LTC4 | 100–1000 nM | 1–10 nM |
| LTE4 | >10,000 nM | >10,000 nM |
LTD4 contributes to asthma through:
In guinea pig trachea, LTD4 increases interstitial albumin transport by 300%, a effect mediated via cyclooxygenase-dependent prostanoid synthesis.
Proton nuclear-magnetic-resonance spectra acquired at 400 MHz in deuterium oxide (pH ≈ 9) establish the first-order chemical shifts, vicinal coupling constants, longitudinal relaxation times, and steady-state nuclear Overhauser enhancements that define the solution ensemble of Leukotriene D4 [1]. Key numerical values are reproduced in Table 1.
| Proton site | δ (ppm) | ³J (Hz) to vicinal partner(s) | T₁ᴺˢ (ms) | nOe to partner(s) |
|---|---|---|---|---|
| H-6 | 5.99 | 10.1 (H-7) | 410 | 6% ↔ H-8,9 |
| H-7 | 5.66 | 10.1 (H-6), 10.4 (H-8) | 395 | 4% ↔ H-8,9 |
| H-8 | 5.44 | 10.4 (H-7), 11.2 (H-9) | 385 | 6% ↔ H-10 |
| H-10 | 5.38 | 11.2 (H-11) | 360 | 4.5% ↔ H-12 |
| H-12 | 5.28 | 8.5 (H-13) | 340 | 7.7% ↔ H-13 |
| H-13 | 2.78 | – | 330 | 11% ↔ H-14 |
| H-21 | 3.23 | 7.1 (H-22), 5.4 (H-22´) | 370 | none |
Table 1 Selected one-dimensional NMR observables for Leukotriene D4 in D₂O at 298 K [1].
Coupling constants of ≈ 10 Hz across the C6–C7, C8–C9 and C10–C11 single bonds require transoid geometries of the adjacent double bonds, locking the C6–C12 triene in an all-trans arrangement [1]. Karplus fits combined with non-selective T₁ relaxation and intramolecular nOe constraints converge on a dominant gauche rotamer (g⁺) around C5–C6, placing the C4 methylene and C7 methine antiperiplanar and minimizing steric clash with the cysteinyl arm [1].
For the C12–C13 junction, two populated rotamers (χ ≈ 150° and χ ≈ 30°) satisfy the 8.5 Hz H12–H13 coupling and the 7.7% H12↔H13 nOe, reducing steric hindrance between the ω-3 polyene and the terminal glycine [1]. Rotation about the C21–C22 bond of the cysteinyl glycine is not dictated by the lipid core; model dipeptide studies indicate a three-state distribution (≈ 25% S-trans to carbonyl, 33% S-trans to amino, 42% S-trans to H-22) that reproduces the 7.1 / 5.4 Hz geminal pattern in Leukotriene D4 [1].
Applying a 0.33 ns isotropic reorientational correlation time—optimized to fit all T₁ and nOe data—yields a mean end-to-end distance of ≈ 21 Å for the extended triene, with the cysteinyl branch folding back to lie roughly parallel to the polyene plane [1]. The aqueous ensemble is therefore amphipathically biased: a hydrophobic linear spine flanked by a hydrophilic, bifurcated carboxylate head that remains solvent-exposed.
Single-particle cryo-electron microscopy at 3.15 Å resolution captures human cysteinyl leukotriene receptor type 2 bound to full-length Leukotriene D4 and stabilized by a heterotrimeric G-alpha-q protein [2] [3] [4]. The activated seven-transmembrane fold opens a 12 Å-wide cleft between transmembrane helices 4 and 5 that serves as the entry channel for the lipid ligand [2].
Density for the acyl tail traces a path parallel to the membrane, indicating that Leukotriene D4 accesses its pocket directly from the lipid bilayer rather than via the extracellular vestibule [2]. Closure of the gate is prevented by concerted rotation of the conserved “toggle” phenylalanine at position 6.48 and outward displacement of helix 6, hallmarks of class-A G-protein–coupled receptor activation [2]. Notably, transmembrane helix 3 pivots 6° toward the bundle core, positioning arginine 3.33 to sense the ligand’s branch point and initiate G-protein recruitment [2].
Within the orthosteric pocket, both carboxylate termini of Leukotriene D4 are anchored by a hydrogen-bond matrix spanning extracellular loop 2 and residues on helices 2, 3 and 7 [2]. Table 2 lists the primary contacts resolved in the structure.
| Leukotriene D4 atom | Receptor residue (Ballesteros-Weinstein) | Interaction type | Distance (Å) |
|---|---|---|---|
| Glycine carboxylate Oε | Arginine 2.60 | Salt bridge | 2.8 |
| Glycine carboxylate Oδ | Tyrosine 3.33 | Hydrogen bond | 3.1 |
| Cysteinyl carboxylate Oε | Arginine 1.31 | Salt bridge | 2.9 |
| Cysteinyl carboxylate Oδ | Tyrosine 1.35 | Hydrogen bond | 3.0 |
| Cysteinyl carboxylate Oδ | Tyrosine 2.64 | Hydrogen bond | 3.2 |
| Cysteinyl carboxylate Oε | Glutamine 7.32 | Hydrogen bond | 3.3 |
Table 2 Polar interactions stabilizing Leukotriene D4 in cysteinyl leukotriene receptor type 2 [2] [4].
Mutation of arginine 2.60, tyrosine 3.33 or glutamine 7.32 individually reduces agonist potency by >10-fold in inositol-phosphate accumulation assays, confirming that the polar pocket—not the hydrophobic channel—governs affinity and efficacy [2] [5]. The branched, dual-carboxylate topology of Leukotriene D4 thus matches a pre-organized receptor cavity whose depth and electrostatics favor simultaneous capture of both termini.
Both cysteinyl leukotriene receptors share a signature constellation of positively charged or hydrogen-bond-competent residues positioned at the base of the TM4–TM5 gate [6]. Comparative structural analysis reveals three design rules:
The solvent-accessible surface areas (SASAs) for charged side chains lining the pocket were computed from the cryo-electron-microscopy model for cysteinyl leukotriene receptor type 2 and from a high-resolution (2.5 Å) crystal structure of the antagonist-bound cysteinyl leukotriene receptor type 1 [6].
| Receptor | Total polar SASA in pocket (Ų) | Net pocket charge | Volume enclosed by 1.4 Šprobe (ų) |
|---|---|---|---|
| Cysteinyl leukotriene receptor type 2 | 245 | +2 | 540 |
| Cysteinyl leukotriene receptor type 1 | 198 | +1 | 460 |
Table 3 Topological metrics extracted with POCASA 1.1 from PDB 9IXX and PDB 6RZ4 [4] [6].
The larger polar surface and higher positive charge of the cysteinyl leukotriene receptor type 2 cavity rationalize its equimolar affinity for Leukotriene C4 and Leukotriene D4, whose peptide backbones bear three acid groups, whereas cysteinyl leukotriene receptor type 1 prefers Leukotriene D4 with a single glycine over Leukotriene C4 with glutathione [6] [7].
Docking of Leukotriene D4 into the antagonist-derived cysteinyl leukotriene receptor type 1 model identifies an identical glycine-terminal salt bridge with arginine 2.60 and hydrogen bond to tyrosine 3.33—paralleling the cysteinyl leukotriene receptor type 2 arrangement [6]. Both receptors therefore rely on a conserved “arginine-tyrosine clamp” to pin the α-carboxylate [6].
In cysteinyl leukotriene receptor type 1 the distal carboxylate forms a triad with arginine 1.31, tyrosine 1.35 and tyrosine 2.64, but glutamine 7.32 contributes only a weak contact [6]. In cysteinyl leukotriene receptor type 2, the equivalent glutamine 7.32 (identical numbering) hydrogen-bonds in 99% of cryo-electron-microscopy frames, adding an extra anchor that explains the receptor’s broader ligand scope [2].
| Interaction partner (second carboxylate) | Type 1 contact frequency (%) | Type 2 contact frequency (%) |
|---|---|---|
| Arginine 1.31 | 85 | 82 |
| Tyrosine 1.35 | 70 | 73 |
| Tyrosine 2.64 | 68 | 71 |
| Glutamine 7.32 | 22 | 94 |
Table 4 Molecular-dynamics–derived contact occupancies over 500 ns trajectories using CHARMM36m force field [6] [2].
Isothermal titration calorimetry performed on detergent-purified receptor cores reports a dissociation constant of 1.8 nM for Leukotriene D4 at cysteinyl leukotriene receptor type 1, driven by an enthalpic contribution of −13.4 kcal mol⁻¹ [8]. For cysteinyl leukotriene receptor type 2, microscale thermophoresis yields 3.2 nM with a smaller enthalpic term (−10.6 kcal mol⁻¹) but a more favorable entropy, consistent with the additional hydrogen bond network tightening but also restricting ligand motion [2] [5].
Helix-6 outward displacement is 6.8 Å in cysteinyl leukotriene receptor type 2 but only 5.4 Å in cysteinyl leukotriene receptor type 1 when modeled with full agonist, a difference mirrored in G-protein coupling efficiency (half-maximal inositol-phosphate production at 0.46 nM versus 1.3 nM, respectively) [2] [6]. The deeper polar pocket of cysteinyl leukotriene receptor type 2 therefore transduces a steeper conformational wave, explaining reports that Leukotriene D4 elicits stronger endothelial permeability and tissue-factor induction through cysteinyl leukotriene receptor type 2 [9] [10].